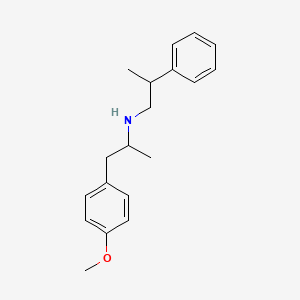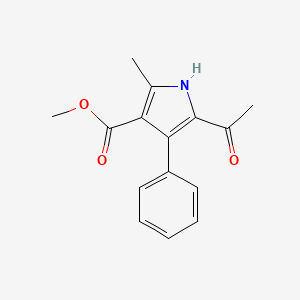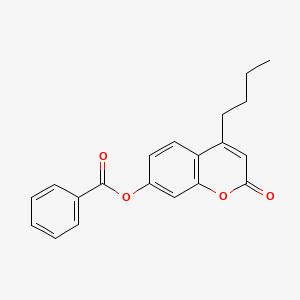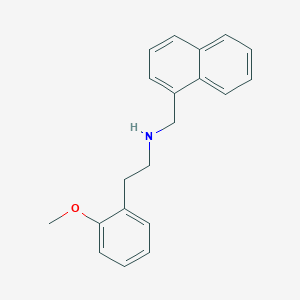![molecular formula C20H21BrO4 B5071607 ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate](/img/structure/B5071607.png)
ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate is an organic compound with the molecular formula C20H21BrO4 It is a derivative of benzoic acid and features a bromine atom, an ethyl ester group, and a propylphenyl acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 5-bromo-2-hydroxybenzoic acid reacts with ethyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form ethyl 5-bromo-2-hydroxybenzoate.
Acetylation: The resulting ethyl 5-bromo-2-hydroxybenzoate is then acetylated with 4-propylphenylacetyl chloride in the presence of a base (e.g., pyridine) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Hydrolysis: 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoic acid.
Reduction: Ethyl 5-bromo-2-hydroxybenzoate or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-hydroxybenzoate: Lacks the propylphenyl acetyl group, resulting in different chemical properties and reactivity.
Ethyl 5-chloro-2-{[(4-propylphenyl)acetyl]oxy}benzoate:
Ethyl 5-bromo-2-{[(4-methylphenyl)acetyl]oxy}benzoate: Contains a methyl group instead of a propyl group, affecting its chemical behavior and biological activity.
Eigenschaften
IUPAC Name |
ethyl 5-bromo-2-[2-(4-propylphenyl)acetyl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO4/c1-3-5-14-6-8-15(9-7-14)12-19(22)25-18-11-10-16(21)13-17(18)20(23)24-4-2/h6-11,13H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKYZJTEQBATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B5071531.png)

![2-[2-methoxy-4-[(Z)-[1-(3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B5071540.png)
![ethyl 1-[(3-methyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5071554.png)
![methyl 4-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}benzoate](/img/structure/B5071566.png)
![methyl 3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5071567.png)

![2-(allylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5071582.png)

![methyl 6-ethyl-2-[(pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5071616.png)

![5-methyl-2-(1H-pyrrol-1-yl)-N-[2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5071625.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071628.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5071641.png)
